molecular formula C15H14N4 B12243590 N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine

N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B12243590
M. Wt: 250.30 g/mol
InChI Key: DUQLCWBTGKLKTF-UHFFFAOYSA-N
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Description

N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The structure of this compound consists of a pyrido[3,4-d]pyrimidine core with benzyl and methyl substituents on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzylamine and methylamine in the presence of a catalytic amount of hydrochloric acid . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzylamine or methylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrido[3,4-d]pyrimidine derivatives.

Scientific Research Applications

N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives:

This compound stands out due to its specific substitution pattern, which can confer unique biological properties and synthetic versatility.

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14N4/c1-19(10-12-5-3-2-4-6-12)15-13-7-8-16-9-14(13)17-11-18-15/h2-9,11H,10H2,1H3

InChI Key

DUQLCWBTGKLKTF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC3=C2C=CN=C3

Origin of Product

United States

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